Ononitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

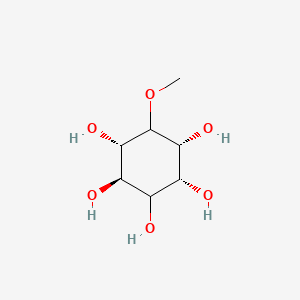

Ononitol is a cyclitol, a 4-O-methyl-myo-inositol, and is a constituent of Medicago sativa . It is also known as D-Pinitol .

Synthesis Analysis

The synthesis of Ononitol and its derivatives is a complex process that involves various metabolic pathways. Inositol and its metabolic derivatives are significant osmoprotectants produced in response to various abiotic stresses in plants . A phylogenetic analysis of the regulatory regions of the coregulated genes participating in the entire inositol metabolic pathway throughout evolution can form a novel approach in recognizing the conserved stress-regulatory signatures or ‘master switches’ regulating this important pathway under stress impact .

Molecular Structure Analysis

Ononitol is a monomethyl ether of myo-inositol . The molecular formula of Ononitol is C7H14O6 . The structure of Ononitol and other inositol isomers involves hydrogen bonding, which has been studied using various spectroscopic techniques .

Chemical Reactions Analysis

The chemical reactivity of Ononitol and other inositol phosphates has been a subject of extensive research. The analysis of phytic acid and/or other inositol phosphates has never been a straightforward analytical task due to their biomedical importance, such as antinutritional, antioxidant, and anticancer effects . The spectroscopic and chemical reactivity analysis of D-Myo-Inositol, a compound isolated from pinaceae and leguminosae plants, has been reported using quantum chemical techniques .

Physical And Chemical Properties Analysis

Ononitol has a molecular formula of C7H14O6 and an average mass of 194.182 Da . The physical and chemical properties of a biomaterial directly contribute to its interaction with biological environments .

Scientific Research Applications

Ononitol monohydrate has been identified as a potent hepatoprotective agent, offering significant protection against carbon tetrachloride-induced hepatotoxicity in rats (Dhanasekaran, Ignacimuthu, & Agastian, 2009).

It demonstrates antifeedant, larvicidal, and growth-inhibitory effects against Helicoverpa armigera and Spodoptera litura, suggesting its potential use in botanical pesticide formulations (Baskar & Ignacimuthu, 2012).

Ononitol has been found in significant amounts in Pisum sativum nodules, indicating its role in plant carbohydrate metabolism (Streeter, 1985).

Research on transgenic tobacco with a gene encoding a cyclitol biosynthesis enzyme has shown the accumulation of ononitol, providing insight into plant carbohydrate metabolism and stress tolerance (Vernon, Tarczynski, Jensen, & Bohnert, 1993).

Ononitol monohydrate has demonstrated anti-inflammatory and analgesic activities in animal models, suggesting its potential therapeutic applications (Antonisamy et al., 2017).

It enhances PRDM16 & UCP-1 expression, mitochondrial biogenesis, and insulin sensitivity in maturing adipocytes, indicating its potential in metabolic regulation (Subash-Babu & Alshatwi, 2018).

Ononitol and O-methyl-scyllo-inositol have been identified in pea root nodules, revealing their presence in different plant species (Skøt & Egsgaard, 2004).

Transgenic Arabidopsis thaliana plants expressing a gene for myo-inositol methyltransferase showed increased tolerance to drought and salinity stress, demonstrating ononitol's role as an osmoprotectant (Ahn, Park, & Park, 2011).

Ononitol was identified as the main compound in the aerial parts of Alkanna tinctoria, a medicinal plant, suggesting its importance in plant chemical profiles (Nikolova et al., 2022).

Transgenic soybean containing the inositol methyl transferase gene showed increased production of ononitol, further supporting its role in plant stress responses (Chiera, Streeter, & Finer, 2006).

Mechanism of Action

The mechanism of action of Ononitol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle . Inositol nicotinate and other niacins directly and noncompetitively inhibit microsomal enzyme diacylglycerol acyltransferase 2 (DGAT2) responsible for esterification of fatty acids to form triglycerides, resulting in decreased triglyceride synthesis and hepatic atherogenic lipoprotein secretion .

Future Directions

Ononitol monohydrate (OMH), a bioactive principle isolated from Cassia tora (L.), has been studied for its potential to inhibit HT-115 human colorectal cancer cell proliferation . The antiproliferative effect of OMH via the early suppression of protumorigenic inflammatory agents TNF-α/IL-1β, COX-2/PGE-2 expression, and the increased expression levels of tumor-suppressor genes Cdkn1a and pRb2, which enhanced the activation of Bax and p53, has been observed .

properties

IUPAC Name |

(1S,2R,4R,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-CEDNOLFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318150 |

Source

|

| Record name | (-)-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ononitol | |

CAS RN |

3559-00-0 |

Source

|

| Record name | (-)-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.